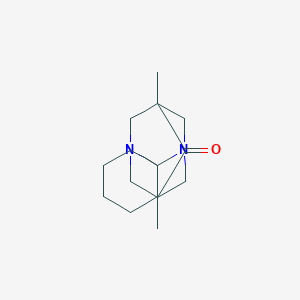
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the quinazolinone family. This compound has several interesting properties that make it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been reported to induce oxidative stress in cancer cells, which contributes to its anti-cancer activity.
Biochemische Und Physiologische Effekte
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been reported to exhibit anti-inflammatory and anti-oxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanisms of cancer cell proliferation and survival, and to develop new cancer therapies. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl-. One of the most promising directions is the development of new cancer therapies based on this compound. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, and further research is needed to explore its potential as a cancer therapy. Another future direction is the study of the mechanism of action of this compound, which could provide insights into the mechanisms of cancer cell proliferation and survival. Finally, the synthesis of analogs of this compound could lead to the development of new drugs with improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the condensation of 2-aminobenzamide with 6-iodo-2-methylbenzoic acid in the presence of a catalyst. This method has been reported to yield high purity and good yield of the final product.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- has been extensively studied for its potential applications in various research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
4449-71-2 |
|---|---|
Produktname |
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- |
Molekularformel |
C15H11IN2O |
Molekulargewicht |
362.16 g/mol |
IUPAC-Name |
6-iodo-2-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H11IN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 |
InChI-Schlüssel |
JANJEPMDLDHTLL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
Andere CAS-Nummern |
4449-71-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




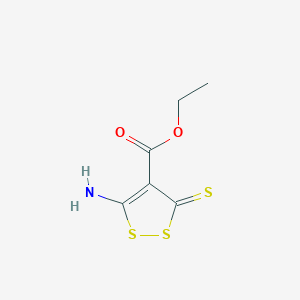
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
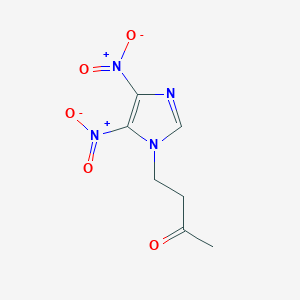
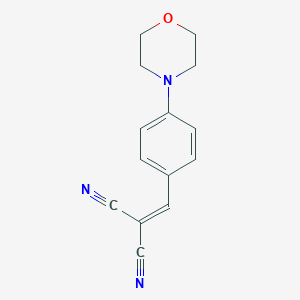
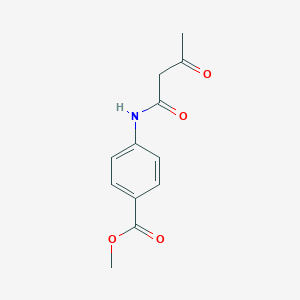
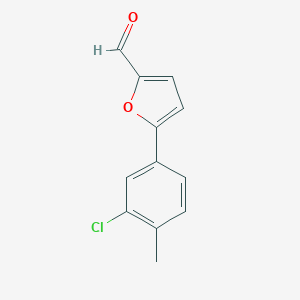
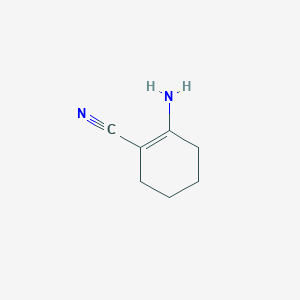
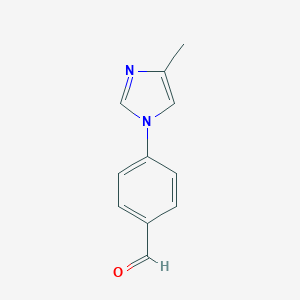
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)

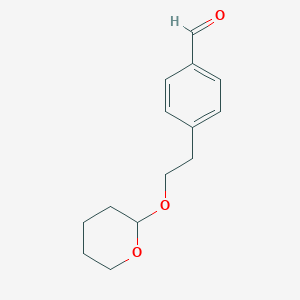
![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)
